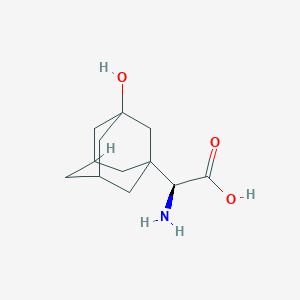

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

Description

Propriétés

IUPAC Name |

(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFWFAZCJJJYCE-WNMKMJAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3(CC1CC(C2)(C3)O)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437544 |

Source

|

| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709031-29-8 |

Source

|

| Record name | 3-Hydroxy-1-adamantyl-D-glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (CAS No. 709031-29-8), a pivotal chiral building block in contemporary pharmaceutical synthesis. As a key intermediate in the development of prominent drugs, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers and developers in the pharmaceutical industry. This document presents a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles. In the absence of publicly available experimental spectra, this guide furnishes high-fidelity predicted data, accompanied by in-depth interpretations and validated experimental protocols for data acquisition. The methodologies are explained with a focus on the rationale behind experimental choices, ensuring a self-validating framework for researchers. Visualizations of the molecular structure and key spectroscopic correlations are provided to facilitate a deeper understanding. This guide is intended to serve as an essential resource for scientists engaged in the synthesis, characterization, and application of this important molecule.

Table of Contents

-

Introduction

-

1.1. Significance of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid

-

1.2. Physicochemical Properties

-

1.3. Synthesis Overview

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

2.1. Predicted ¹H NMR Spectrum and Interpretation

-

2.2. Predicted ¹³C NMR Spectrum and Interpretation

-

2.3. Experimental Protocol for NMR Data Acquisition

-

-

Mass Spectrometry (MS)

-

3.1. Predicted Mass Spectrum and Fragmentation Analysis

-

3.2. Experimental Protocol for Mass Spectrometry Data Acquisition

-

-

Infrared (IR) Spectroscopy

-

4.1. Predicted IR Spectrum and Vibrational Mode Analysis

-

4.2. Experimental Protocol for IR Data Acquisition

-

-

References

Introduction

Significance of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is a non-proteinogenic α-amino acid characterized by a rigid and sterically demanding 3-hydroxyadamantyl substituent. This unique structural feature imparts specific conformational constraints, making it a valuable chiral intermediate in the synthesis of various pharmacologically active compounds. Its primary significance lies in its role as a key building block for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. Notably, it is a crucial precursor in the synthesis of Vildagliptin. The stereochemistry at the α-carbon is critical for the biological activity of the final drug substance, highlighting the importance of enantiomerically pure starting materials like the (2S)-isomer.

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is presented in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 709031-29-8 | |

| Molecular Formula | C₁₂H₁₉NO₃ | |

| Molecular Weight | 225.28 g/mol | |

| Appearance | Off-white solid | |

| Melting Point | >260 °C (decomposes) |

| Solubility | Sparingly soluble in water, slightly soluble in DMSO (with heating) | |

Synthesis Overview

The synthesis of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is a multi-step process that often involves the use of chiral auxiliaries or enzymatic resolutions to establish the desired stereochemistry at the α-carbon. A common synthetic approach starts from a suitable adamantane precursor, which is then functionalized to introduce the amino and carboxylic acid moieties. Given its role as a key intermediate, various synthetic routes are proprietary; however, a generalized scheme can be conceptualized as shown below.

Caption: Key ¹H NMR correlations for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the α-carbon, the quaternary carbons of the adamantane cage, and the secondary and tertiary carbons of the adamantane framework.

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Chemical Shift (δ) |

|---|---|

| C=O | ~175 - 180 |

| α-C | ~60 - 65 |

| Adamantane C-OH | ~68 - 72 |

| Adamantane C-α | ~40 - 45 |

| Adamantane CH₂ | ~30 - 40 |

| Adamantane CH | ~25 - 35 |

Interpretation: The carboxyl carbon is the most deshielded, appearing at the lowest field. The α-carbon signal appears in the typical range for α-amino acids. The carbons of the adamantane cage will have chemical shifts that are influenced by their substitution and proximity to the hydroxyl and amino acid moieties.

Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)

-

5 mm NMR tubes

Reagents:

-

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH indicator). The choice of solvent is critical due to the compound's limited solubility. DMSO-d₆ is often preferred as it can dissolve a wider range of compounds and allows for the observation of exchangeable protons.

-

Internal standard (e.g., Tetramethylsilane - TMS, if not provided in the deuterated solvent)

Procedure:

-

Sample Preparation: a. Accurately weigh 5-10 mg of the sample into a clean, dry vial. b. Add approximately 0.6 mL of the chosen deuterated solvent to the vial. c. Gently sonicate or vortex the vial to dissolve the sample completely. If the sample does not fully dissolve at room temperature, gentle heating may be applied. d. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the magnet. b. Lock onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm, centered around 6 ppm. b. Use a standard single-pulse experiment. c. Set the number of scans to a minimum of 16, increasing as needed for better signal-to-noise ratio. d. Apply a Fourier transform to the acquired free induction decay (FID) and phase the spectrum. e. Reference the spectrum to the residual solvent peak or the internal standard.

-

¹³C NMR Acquisition: a. Set the spectral width to approximately 220 ppm, centered around 100 ppm. b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Set the number of scans to a minimum of 1024, as ¹³C has a low natural abundance. d. Apply a Fourier transform to the FID and phase the spectrum. e. Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Predicted Mass Spectrum and Fragmentation Analysis

Electrospray ionization (ESI) in positive ion mode is a suitable technique for the analysis of this amino acid. The predicted mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation of the parent ion is likely to occur through the loss of small neutral molecules such as water (H₂O) and formic acid (HCOOH), as well as cleavage of the adamantane ring.

Table 4: Predicted m/z values for Major Ions in ESI-MS

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 226.14 |

| [M-H₂O+H]⁺ | 208.13 |

| [M-HCOOH+H]⁺ | 180.13 |

| Adamantyl fragment ions | Various |

Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation pathway for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid using ESI-MS.

Instrumentation:

-

Mass Spectrometer with an ESI source (e.g., Thermo Fisher Q Exactive or equivalent)

-

Syringe pump

-

HPLC system (for sample introduction)

Reagents:

-

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Formic acid (for acidification of the mobile phase)

Procedure:

-

Sample Preparation: a. Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol or a suitable solvent mixture. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrument Setup: a. Calibrate the mass spectrometer according to the manufacturer's instructions. b. Set the ESI source to positive ion mode. c. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Data Acquisition: a. Infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min, or inject a small volume onto an HPLC system for introduction. b. Acquire full scan mass spectra over a mass range of m/z 50-500. c. For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Predicted IR Spectrum and Vibrational Mode Analysis

The IR spectrum of this zwitterionic amino acid is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=O, and C-N functional groups.

Table 5: Predicted Characteristic IR Absorption Bands (in cm⁻¹)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretch | Hydroxyl |

| 3200-2800 (broad) | N-H stretch | Ammonium (NH₃⁺) |

| 2920-2850 | C-H stretch | Adamantane CH₂ |

| ~1630-1550 | Asymmetric COO⁻ stretch | Carboxylate |

| ~1410 | Symmetric COO⁻ stretch | Carboxylate |

| ~1500 | N-H bend | Ammonium (NH₃⁺) |

Interpretation: The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding in the solid state. The presence of strong bands for the carboxylate anion (COO⁻) and the ammonium cation (NH₃⁺) confirms the zwitterionic nature of the amino acid in its solid form. The C-H stretching vibrations of the adamantane cage will be prominent in the 2850-2920 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Objective: To obtain the FT-IR spectrum of solid (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.

Instrumentation:

-

FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Reagents:

-

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (solid)

-

Potassium bromide (KBr), IR grade (if using pellet method)

Procedure (using ATR):

-

Background Collection: a. Ensure the ATR crystal is clean. b. Collect a background spectrum of the empty ATR accessory.

-

Sample Analysis: a. Place a small amount of the solid sample onto the ATR crystal. b. Apply pressure using the anvil to ensure good contact between the sample and the crystal. c. Collect the sample spectrum over the range of 4000-400 cm⁻¹. d. Co-add at least 16 scans to obtain a good signal-to-noise ratio. e. Perform an ATR correction on the resulting spectrum if necessary.

Procedure (using KBr pellet):

-

Sample Preparation: a. Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Sample Analysis: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Collect the spectrum as described in the ATR method.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic characteristics of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid. Through the use of high-fidelity predicted data and established analytical methodologies, this document serves as a valuable resource for the identification, characterization, and quality control of this important pharmaceutical intermediate. The presented NMR, MS, and IR data, along with their interpretations, offer a comprehensive spectroscopic profile that can aid researchers and drug development professionals in their synthetic and analytical endeavors. The inclusion of detailed experimental protocols provides a practical framework for the replication and validation of these findings in a laboratory setting.

References

-

ChemBK. (2S)-2-AMino-2-(3-hydroxyadaMantan-1-yl)acetic acid. Retrieved from [Link]

Technical Whitepaper: (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid

[1][2]

CAS Number: 709031-29-8 Synonyms: (S)-3-Hydroxyadamantylglycine; (S)-α-Amino-3-hydroxytricyclo[3.3.1.1(3,7)]decane-1-acetic acid Molecular Formula: C₁₂H₁₉NO₃ Molecular Weight: 225.29 g/mol [1][2]

Executive Summary

(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (CAS 709031-29-8) is a non-proteinogenic, chiral amino acid derivative of adamantane.[1][2][3] It serves as the critical "warhead" anchor in the synthesis of Saxagliptin (Onglyza), a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus.[1][2]

The compound’s structural uniqueness lies in the bulky, lipophilic adamantane cage fused with a polar glycine moiety and a hydroxyl group.[1][2] This specific configuration—particularly the (S)-stereochemistry at the

This guide details the synthesis, physicochemical properties, and application of this intermediate, emphasizing the transition from racemic chemical routes to highly enantioselective enzymatic processes.[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5][6]

The adamantane scaffold provides metabolic stability and lipophilicity, while the hydroxyl group improves water solubility compared to unsubstituted adamantane.[1][2] The amino acid functionality allows for peptide coupling.[1][2]

Table 1: Physicochemical Profile[1][2][7]

| Property | Data | Note |

| Appearance | Off-white to white powder | Hygroscopic nature |

| Melting Point | >260°C (Decomposes) | Typical of zwitterionic amino acids |

| Solubility | Water (Sparingly), DMSO (Slightly) | Amphoteric character limits organic solubility |

| pKa (Predicted) | ~2.36 (Carboxyl), ~9.6 (Amino) | Exists as zwitterion at physiological pH |

| Stereochemistry | (S)-Enantiomer | Essential for biological activity |

| Density | 1.409 g/cm³ | High density due to cage structure |

Synthetic Methodologies

The synthesis of CAS 709031-29-8 is a classic case study in the evolution of process chemistry from traditional organic synthesis to biocatalysis.[1][2] The primary challenge is introducing the amino group at the

Route A: The Enzymatic Reductive Amination (Preferred)

This route, developed for commercial manufacturing, utilizes Phenylalanine Dehydrogenase (PDH) to convert a keto-acid precursor directly into the (S)-amino acid.[1][2] This method bypasses the need for resolution and expensive chiral auxiliaries.[2]

-

Precursor: 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic acid.[1][2][4][5][6][7]

-

Reagents: Phenylalanine Dehydrogenase (PDH), Formate Dehydrogenase (FDH), Ammonium Formate, NAD+.[1][2][8]

-

Mechanism: PDH catalyzes the reductive amination of the keto group using ammonia, consuming NADH.[2] FDH recycles the cofactor (NAD+ to NADH) by oxidizing formate to CO₂, driving the equilibrium forward.[1][2]

Protocol Summary:

-

Substrate Preparation: Dissolve 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid in water; adjust pH to ~8.0 with NH₄OH.

-

Biocatalysis: Add PDH and FDH enzymes along with catalytic NAD+ and excess ammonium formate.[2]

-

Incubation: Stir at 30–40°C. The reaction is monitored by HPLC for consumption of the keto-acid.

-

Isolation: The enzyme is removed by ultrafiltration.[2] The filtrate is acidified to isoelectric point to precipitate the crude amino acid or processed via ion-exchange chromatography.[1][2]

Route B: Chemical Synthesis via Oxime Reduction

Early medicinal chemistry routes relied on non-stereoselective methods followed by resolution or chiral protection.[2]

-

Step 1: Oxidation of 1-acetyl-3-hydroxyadamantane with KMnO₄ to yield the

-keto acid.[1][2] -

Step 2: Condensation with hydroxylamine to form the oxime.[2]

-

Step 3: Reduction of the oxime (Zn/HOAc or H₂/Pd-C) to the racemic amino acid.[1][2]

-

Step 4: Resolution using a chiral acid (e.g., tartaric acid) or enzymatic resolution of an ester derivative.[1][2]

Critique: This route suffers from lower atom economy (50% loss during resolution) and harsh oxidation conditions.[1][2]

Visualization: Synthetic Pathways[2][11]

Figure 1: Comparison of the biocatalytic route (green) versus the traditional chemical route (red) for synthesizing CAS 709031-29-8.[1][2]

Application in Drug Development (Saxagliptin)[1][2][13]

CAS 709031-29-8 is the "Left-Hand Side" (LHS) fragment of Saxagliptin.[1][2] Its assembly into the final drug involves coupling with a conformationally constrained proline analog.[2]

The Coupling Logic

The synthesis of Saxagliptin requires the formation of an amide bond between the adamantyl glycine (LHS) and methanoprolinenitrile (RHS).[1][2]

-

Protection: The free amino acid (CAS 709031-29-8) is first protected, typically with a Boc (tert-butoxycarbonyl) group, yielding N-Boc-3-hydroxyadamantylglycine (CAS 361442-00-4).[1][2]

-

Activation: The carboxylic acid is activated using a coupling reagent like EDC/HOBt or T3P (Propylphosphonic anhydride).[1][2]

-

Amidation: The activated acid reacts with the amine of the methanoprolinenitrile fragment.[2]

-

Dehydration & Deprotection: The primary amide on the RHS is dehydrated to a nitrile (if not already present), and the N-Boc group is removed with acid (HCl or TFA) to yield Saxagliptin.[1][2]

Mechanism of Action Relevance

The adamantyl group occupies the hydrophobic S2 pocket of the DPP-4 active site.[2] The hydroxyl group forms specific hydrogen bonds that enhance potency and selectivity over related peptidases (DPP-8/9), reducing off-target toxicity.[1][2]

Visualization: Saxagliptin Assembly

Figure 2: The convergent synthesis of Saxagliptin utilizing the adamantyl glycine intermediate.

Quality Control & Analytical Standards

For researchers validating this compound, the following analytical parameters are critical.

HPLC Method (Purity & Enantiomeric Excess)[1][2]

-

Column: Chiralpak AD-H or equivalent chiral stationary phase.

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (e.g., 80:20:0.1).[1][2]

-

Detection: UV at 210 nm (End absorption of carboxyl/amine).[1][2]

-

Acceptance Criteria: Chemical purity >98%; Enantiomeric purity >99.5% (S-isomer).

NMR Characterization (Expected Signals)[1][2]

-

¹H NMR (D₂O/DCl):

-

¹³C NMR:

References

-

Chemical Identity & Properties: PubChem.[1][2][9] (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (CID 11723843).[1][2] National Library of Medicine.[2][9] Link

-

Enzymatic Synthesis: Hanson, R. L., et al. (2007).[1][2] Enzymatic Synthesis of (S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid. Advanced Synthesis & Catalysis. Link[1][2]

-

Saxagliptin Process Chemistry: Patel, R. N. (2008).[1][2] Biocatalysis for synthesis of chiral pharmaceutical intermediates. Studies in Surface Science and Catalysis. Link

-

Synthetic Route Optimization: Wang, A., et al. (2014).[1][2][5] Synthesis of Saxagliptin Intermediate N-BOC-3-Hydroxyadamantylglycine. Chinese Pharmaceutical Journal. Link

-

Commercial Scale-Up: Vu, T. C., et al. (2005).[1][2][4] Process for preparing dipeptidyl peptidase IV inhibitors and intermediates therefor. Patent WO2005106011A2.[1][2] Link

Sources

- 1. CAS 361442-00-4: (αS)-α[[(1,1-Dimethylethoxy)carbonyl]amin… [cymitquimica.com]

- 2. CAS 709031-29-8: (2S)-amino(3-hydroxytricyclo[3.3.1.1~3,7~… [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. researchgate.net [researchgate.net]

- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. orientjchem.org [orientjchem.org]

- 8. WO2005106011A2 - Process for preparing dipeptidyl iv inhibitors and intermediates therefor - Google Patents [patents.google.com]

- 9. (2S)-((tert-Butoxycarbonyl)amino)(3-hydroxytricyclo(3.3.1.1 3,7)dec-1-yl)acetic acid | C17H27NO5 | CID 11723843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to Chiral Adamantane Derivatives

The following technical guide details the structural principles, synthesis, and medicinal applications of chiral adamantane derivatives.

Executive Summary

Adamantane (

However, the paradigm is shifting. The introduction of chirality onto the adamantane scaffold—either through 1,2-disubstitution or desymmetrization of the methylene bridges—unlocks new vectors for drug design. Chiral adamantane derivatives offer precise spatial orientation of pharmacophores, enabling specific interactions with chiral biological pockets (e.g., DPPIV, 11

Structural Fundamentals & Chirality Rules

To design chiral derivatives, one must first understand the symmetry breaking of the adamantane cage. The parent molecule possesses four equivalent bridgehead carbons (

Symmetry and Chirality

Most simple substitutions retain a plane of symmetry (

| Substitution Pattern | Symmetry Point Group | Chirality | Notes |

| Unsubstituted | Achiral | Highly symmetric. | |

| 1-Substituted | Achiral | Retains 3 planes of symmetry. | |

| 1,3-Disubstituted | Achiral | Possesses a plane of symmetry passing through C2 and the C1-C3 axis. | |

| 1,2-Disubstituted | Chiral | Inherently chiral due to proximity of groups breaking all symmetry planes. | |

| Desymmetrized 1,3- | Chiral | Functionalization of a methylene bridge (e.g., C6) in a 1,3-derivative destroys the |

Visualization of Chirality Pathways

The following diagram illustrates the logical flow from the achiral parent cage to high-value chiral scaffolds.

Figure 1: Symmetry breaking pathways. Note that 1,3-disubstitution alone is insufficient for chirality; methylene functionalization (desymmetrization) or 1,2-substitution is required.

Synthetic Strategies: The "How-To"

Traditional synthesis relies on carbocation chemistry (Koch-Haaf reaction), which thermodynamically favors the bridgehead positions and often yields racemic mixtures. Modern methods utilize C-H Activation and Transition Metal Catalysis to access chiral non-bridgehead positions.

Protocol: Enantioselective Desymmetrization via Rh-Catalyzed C-H Amination

This protocol, based on the work of Yasue & Yoshida (2021), demonstrates the conversion of an achiral 1,3-disubstituted adamantane into a chiral amino acid precursor using a Rhodium(II) catalyst.[1]

Objective: Synthesis of chiral amino-adamantane derivatives with high enantiomeric excess (ee).

Materials & Reagents

-

Substrate: 1,3-Dimethyladamantane (Achiral precursor).

-

Reagent: 3,5-Bis(trifluoromethyl)phenyl sulfamate (Nitrene precursor).

-

Catalyst:

(Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate]). -

Oxidant: PhI(OAc)

(Iodobenzene diacetate). -

Solvent: Isopropyl acetate (

PrOAc). -

Additives: MgO (Acid scavenger),

.

Step-by-Step Methodology

-

Catalyst Preparation:

-

In a flame-dried Schlenk tube, dissolve

(2.0 mol%) in anhydrous -

Note: The bulky tetrachlorophthaloyl ligands are critical for steric discrimination between the enantiotopic methylene protons.

-

-

Reaction Assembly:

-

Add 1,3-dimethyladamantane (1.0 equiv) and MgO (2.3 equiv) to the catalyst solution.

-

Add the sulfamate ester (1.2 equiv) followed by

(dried). -

Cool the mixture to 0 °C to enhance stereoselectivity.

-

-

Oxidant Addition & C-H Insertion:

-

Add PhI(OAc)

(1.4 equiv) in one portion. -

Stir the suspension vigorously at 0 °C for 3 hours, then warm to 23 °C and stir for an additional 12 hours.

-

Mechanism:[2] The reaction proceeds via a Rh-nitrene intermediate that selectively inserts into a specific C-H bond at the C6 methylene position, breaking the

plane.

-

-

Work-up & Purification:

-

Filter the reaction mixture through a pad of Celite to remove MgO/

. -

Concentrate the filtrate under reduced pressure.

-

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

-

Validation:

-

Yield: Typically 65–85%.

-

Enantiomeric Excess (ee): Determine by Chiral HPLC (e.g., Chiralpak AD-H column). Expected ee > 90% (up to 99% after recrystallization).

-

Synthetic Workflow Diagram

Figure 2: Rhodium-catalyzed desymmetrization workflow converting achiral precursors to chiral scaffolds.

Case Studies in Drug Development

Influenza (M2 Channel Blockers)

-

Legacy: Amantadine and Rimantadine are effective but suffer from resistance.[3] Rimantadine possesses a chiral side chain (1-(1-adamantyl)ethylamine), but the adamantane core is achiral.

-

Innovation: New chiral analogs targeting the M2 channel utilize 2-substituted adamantanes to fit into mutant channels (e.g., S31N mutation) where the wild-type drugs fail. The chirality allows the drug to "corkscrew" into the altered pore geometry.

Diabetes (DPPIV Inhibitors)

-

Target: Dipeptidyl peptidase-IV.

-

Role of Adamantane: In inhibitors like Vildagliptin , the adamantane moiety acts as a lipophilic anchor. While Vildagliptin itself relies on the chirality of the proline moiety, next-generation inhibitors use 3-hydroxy-1-adamantyl groups.

-

Chiral Advantage: Desymmetrized adamantane scaffolds (e.g., 2-cyanopyrrolidine fused to a chiral adamantane core) show improved selectivity over DPP8/9, reducing toxicity risks associated with off-target inhibition.

Organocatalysis

Chiral adamantane derivatives are not just drugs but tools to make them.

-

Example: Chiral 1,2-diaminoadamantane derivatives serve as ligands for asymmetric catalysis.

-

Application: Used in the asymmetric Henry reaction and Michael additions, leveraging the bulky adamantane backbone to enforce rigid stereochemical control.

References

-

Yasue, R., & Yoshida, K. (2021).[1][4] Enantioselective Desymmetrization of 1,3-Disubstituted Adamantane Derivatives via Rhodium-Catalyzed C-H Bond Amination. Advanced Synthesis & Catalysis.

-

Schreiner, P. R., et al. (2019). Diamondoids: Functionalization and Application. Nature Reviews Chemistry.

-

Todd, M., & Hrdina, R. (2023).[5] Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules.

-

Hashimoto, S., et al. (2009).[6] Dirhodium(II) Tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate]: A New Chiral Rh(II) Catalyst. Journal of the American Chemical Society.

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jchr.org [jchr.org]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic insights and catalyst design for the development of efficient and selective rhodium-catalyzed carbon-hydrogen amination reactions - ProQuest [proquest.com]

Methodological & Application

Application Notes and Protocols for the Purification of Adamantane-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Challenge of Purifying Adamantane-Modified Peptides

Adamantane, a rigid, bulky, and highly lipophilic diamondoid hydrocarbon, is increasingly incorporated into peptide therapeutics to enhance their pharmacological properties, such as enzymatic stability, receptor binding affinity, and membrane permeability. However, the very features that make adamantane a valuable addition to peptide drugs also present significant challenges during their purification. The extreme hydrophobicity conferred by the adamantane moiety often leads to poor solubility in aqueous mobile phases, aggregation, and strong, often irreversible, binding to chromatography stationary phases. These issues can result in low recovery, poor resolution, and overall inefficient purification.

This comprehensive guide provides an in-depth analysis of the key challenges associated with purifying adamantane-containing peptides and offers detailed, field-proven protocols for overcoming them. We will explore the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and precipitation methods, providing the rationale behind experimental choices to empower researchers to develop robust and efficient purification strategies.

I. Understanding the Physicochemical Hurdles

The primary obstacle in purifying adamantane-containing peptides is their pronounced hydrophobicity. This property manifests in several ways that complicate standard purification workflows:

-

Poor Aqueous Solubility: The bulky, nonpolar adamantane cage drastically reduces the peptide's solubility in the aqueous buffers typically used at the start of a reversed-phase separation. This can lead to sample precipitation in the injection loop or at the head of the column, causing blockages and sample loss.

-

Aggregation: Hydrophobic interactions between adamantane moieties on different peptide molecules can drive aggregation, especially at high concentrations. Aggregates can behave differently chromatographically than the monomeric peptide, leading to broad, tailing peaks and inaccurate purity assessments.

-

Strong Retention on RP-HPLC Columns: The high lipophilicity of the adamantane group results in very strong retention on common C18 and C8 stationary phases. This necessitates the use of high concentrations of organic solvents for elution, which can sometimes lead to peptide precipitation on the column and can make separating closely eluting impurities challenging.

To address these challenges, a multi-pronged approach involving careful solvent selection, optimization of chromatographic parameters, and potentially the use of alternative purification techniques is required.

II. Core Purification Strategies: A Triad of Techniques

The purification of adamantane-containing peptides typically relies on a combination of three main techniques: RP-HPLC for high-resolution separation, SPE for initial cleanup and desalting, and precipitation for bulk purification or as an alternative to chromatography for particularly problematic peptides.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse of Peptide Purification

RP-HPLC is the most powerful technique for achieving high-purity adamantane-containing peptides due to its high resolving power.[1][2] However, standard protocols must be significantly adapted to handle the extreme hydrophobicity of these molecules.

The key to successful RP-HPLC of adamantane-peptides lies in a systematic optimization of the stationary phase, mobile phase, and gradient profile.

dot

Caption: RP-HPLC optimization workflow for adamantane-containing peptides.

1. Stationary Phase Selection:

-

Rationale: The choice of stationary phase is critical for managing the strong retention of adamantane-peptides. While C18 columns are the standard for many peptides, their high hydrophobicity can be detrimental for those containing adamantane.

-

Recommendation: Start with a less hydrophobic stationary phase, such as C8 or C4 . These shorter alkyl chains reduce the hydrophobic interaction, allowing for elution with lower organic solvent concentrations and potentially improving resolution between the target peptide and less hydrophobic impurities. Phenyl-based columns can also offer alternative selectivity through π-π interactions.

2. Mobile Phase Optimization:

-

Organic Modifier:

-

Rationale: Acetonitrile (ACN) is the most common organic modifier in RP-HPLC. However, for highly hydrophobic peptides, alternative solvents can improve solubility and peak shape.

-

Recommendation: Consider using n-propanol or isopropanol as a component of the organic mobile phase.[3] These alcohols are better solubilizing agents for hydrophobic molecules and can reduce on-column aggregation. A mixture of ACN and n-propanol can sometimes provide the optimal balance of elution strength and solubility.

-

-

Ion-Pairing Agent:

-

Rationale: Trifluoroacetic acid (TFA) is the standard ion-pairing agent, as it improves peak shape by forming ion pairs with basic residues and protonating acidic residues.

-

Recommendation: A concentration of 0.1% TFA in both the aqueous and organic mobile phases is typically effective. For mass spectrometry (MS) compatibility, 0.1% formic acid can be used, although it may result in broader peaks.

-

-

pH:

-

Rationale: The pH of the mobile phase affects the ionization state of the peptide and, consequently, its retention and selectivity.

-

Recommendation: For most applications, a low pH (around 2-3) achieved with TFA or formic acid is sufficient. However, for peptides that are poorly soluble at low pH, purification at a higher pH (e.g., using ammonium bicarbonate buffer) may be necessary, provided a pH-stable column is used.[4]

-

3. Gradient Elution:

-

Rationale: A well-designed gradient is crucial for separating the adamantane-peptide from closely related impurities.

-

Recommendation: Employ a shallow gradient (e.g., 0.5-1% organic modifier increase per minute) to maximize resolution. An initial isocratic hold at a low organic concentration can help to focus the sample at the head of the column before starting the gradient.

This protocol is a starting point and should be optimized for each specific peptide.

Materials:

-

Crude, lyophilized adamantane-containing peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade n-propanol (optional)

-

Trifluoroacetic acid (TFA), sequencing grade

-

Solvents for sample dissolution (e.g., DMSO, formic acid, hexafluoroisopropanol - HFIP)

-

RP-HPLC system with a preparative or semi-preparative column (e.g., C4 or C8, 5-10 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in ACN (or a mixture of ACN and n-propanol, e.g., 80:20 v/v).

-

Filter and degas both mobile phases before use.

-

-

Sample Preparation:

-

Solubility Testing: Before dissolving the entire sample, test the solubility of a small amount of the crude peptide in various solvents. Start with the initial mobile phase conditions (e.g., 95% A/5% B). If insoluble, try adding a small amount of organic solvent like isopropanol or DMSO. For extremely insoluble peptides, a minimal amount of formic acid or HFIP may be necessary to achieve dissolution.

-

Dissolution: Dissolve the crude peptide in the chosen solvent at a concentration suitable for the column size (e.g., 1-10 mg/mL).

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Method:

-

Column: C4 or C8, preparative or semi-preparative dimensions.

-

Flow Rate: Adjust according to the column diameter (e.g., 4-20 mL/min for a 10-22 mm ID column).

-

Detection: UV at 214 nm and 280 nm.

-

Gradient Program (Example):

-

0-5 min: 5% B (isocratic hold)

-

5-65 min: 5% to 65% B (linear gradient)

-

65-70 min: 65% to 95% B (wash)

-

70-75 min: 95% B (hold)

-

75-80 min: 95% to 5% B (re-equilibration)

-

80-90 min: 5% B (hold)

-

-

-

Fraction Collection and Analysis:

-

Collect fractions across the main peak(s).

-

Analyze the purity of each fraction using analytical RP-HPLC with a similar but faster gradient.

-

Pool the fractions that meet the desired purity level.

-

-

Post-Purification Processing:

-

Remove the organic solvent from the pooled fractions using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

-

B. Solid-Phase Extraction (SPE): For Rapid Cleanup and Desalting

SPE is a valuable technique for the initial cleanup of crude adamantane-peptides, particularly for removing highly polar impurities and for desalting.[1][5] It can be used as a standalone method for applications not requiring high purity or as a pre-purification step before RP-HPLC.

Materials:

-

Crude adamantane-peptide solution

-

SPE cartridge with a reversed-phase sorbent (e.g., C8 or C18)

-

SPE manifold

-

HPLC-grade water, methanol, and ACN

-

TFA

Procedure:

-

Cartridge Conditioning:

-

Wash the SPE cartridge with 3-5 bed volumes of methanol.

-

Equilibrate the cartridge with 3-5 bed volumes of 0.1% TFA in water. Do not allow the sorbent bed to dry out.

-

-

Sample Loading:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent and dilute with 0.1% TFA in water.

-

Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

-

-

Washing:

-

Wash the cartridge with 3-5 bed volumes of 0.1% TFA in 5% ACN/water to remove salts and polar impurities.

-

-

Elution:

-

Elute the peptide with 2-3 bed volumes of 0.1% TFA in 60-80% ACN/water. The optimal ACN concentration should be determined empirically.

-

Collect the eluate.

-

-

Analysis:

-

Analyze the purity of the eluted peptide by analytical RP-HPLC.

-

C. Precipitation: A Chromatography-Free Alternative

For adamantane-peptides that are extremely difficult to purify by chromatography due to very poor solubility or irreversible column binding, precipitation can be an effective alternative.[6][7] This technique exploits the low solubility of the hydrophobic peptide in polar solvents.

Materials:

-

Crude adamantane-peptide post-cleavage from the resin

-

Ice-cold diethyl ether

-

Ice-cold water

-

Solvents for washing (e.g., diethyl ether)

-

Centrifuge

Procedure:

-

Initial Precipitation:

-

After cleavage from the solid-phase synthesis resin, precipitate the crude peptide by adding the cleavage mixture to a large volume of ice-cold diethyl ether.

-

Collect the precipitate by centrifugation or filtration.

-

-

Water-Based Precipitation (for highly hydrophobic peptides):

-

Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., HFIP or a high concentration of ACN).

-

Add this solution dropwise to a large volume of ice-cold water with vigorous stirring. The hydrophobic peptide should precipitate out.

-

Collect the precipitate by centrifugation.

-

-

Washing:

-

Wash the peptide pellet with ice-cold water to remove any remaining water-soluble impurities.

-

Wash the pellet with diethyl ether to remove organic-soluble scavengers and byproducts from the cleavage step.

-

-

Drying:

-

Dry the purified peptide pellet under high vacuum.

-

III. Data Presentation and Method Comparison

To aid in the selection of the most appropriate purification strategy, the following table summarizes the typical performance of each technique for adamantane-containing peptides. The values are representative and will vary depending on the specific peptide sequence and the adamantane conjugation site.

| Purification Technique | Typical Purity | Typical Recovery | Throughput | Key Advantages | Key Disadvantages |

| RP-HPLC | >95%[8] | 50-80% | Low | High resolution, excellent for achieving high purity. | Can have low recovery for very hydrophobic peptides, time-consuming. |

| SPE | 60-85% | 70-95%[1] | High | Fast, excellent for desalting and initial cleanup. | Lower resolution than HPLC, not suitable for high-purity requirements. |

| Precipitation | 70-90% | 60-90% | High | Avoids chromatographic issues, good for bulk purification. | Purity is generally lower than HPLC, may not remove closely related impurities. |

IV. Workflow and Logical Relationships

The choice and sequence of purification steps depend on the initial purity of the crude peptide and the final purity requirements.

dot

Caption: Decision workflow for purifying adamantane-containing peptides.

V. Conclusion and Future Perspectives

The purification of adamantane-containing peptides presents a formidable challenge that can be overcome with a systematic and well-informed approach. By understanding the underlying physicochemical principles and by rationally selecting and optimizing purification techniques, researchers can achieve high-purity peptides with acceptable recovery. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of purifying these highly hydrophobic molecules.

Future advancements in stationary phase chemistry, such as the development of novel materials with alternative selectivities, and the exploration of more sophisticated purification techniques like counter-current chromatography, may further streamline the purification of adamantane-containing peptides and other challenging hydrophobic biomolecules.

VI. References

-

Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Available at: [Link]

-

Designing Purification Methods for Hydrophobic Peptides. The Nest Group, Inc. Available at: [Link]

-

Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. MDPI. Available at: [Link]

-

Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America. Available at: [Link]

-

Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Available at: [Link]

-

Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Available at: [Link]

-

A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. Available at: [Link]

-

Aspects of industrial purification of peptides using large-scale chromatography. PolyPeptide Group. Available at: [Link]

-

Advances in Therapeutic Peptides Separation and Purification. MDPI. Available at: [Link]

-

Analysis of RP-HPLC loading conditions for maximizing peptide identifications in shotgun proteomics. PubMed Central. Available at: [Link]

-

Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Future Science. Available at: [Link]

-

Table S1. Purification yields and characterisation of peptides 1-22 and 27-28 by RP-HPLC and MS. ResearchGate. Available at: [Link]

-

Recommended Peptide Purity Guidelines. GenScript. Available at: [Link]

-

Fast and efficient purification of synthetic peptides by solid-phase extraction. ResearchGate. Available at: [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. Available at: [Link]

-

Method of purifying peptides by selective precipitation. Google Patents. Available at:

-

Choosing the Solid Phase Extraction (SPE) Media for Synthetic Peptide Clean Up. Biotage. Available at: [Link]

-

Fundamental Understanding of Peptide Adsorption in Reversed-Phase Chromatography. ETH Zurich. Available at: [Link]

-

A Look into the Peptide Purification Industry from the VP of R&D at Bachem Inc., USA. Phenomenex. Available at: [Link]

Sources

- 1. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polypeptide.com [polypeptide.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. biotage.com [biotage.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. genscript.com [genscript.com]

Precision Protocol: Boc Deprotection of (S)-3-Hydroxyadamantylglycine

[1]

Abstract & Strategic Analysis

This application note details the protocol for the deprotection of (S)-N-Boc-3-hydroxyadamantylglycine (also known as (S)-2-(3-hydroxy-1-adamantyl)-2-[(tert-butoxycarbonyl)amino]acetic acid), a pivotal intermediate in the synthesis of the DPP-4 inhibitor Saxagliptin (Onglyza).

The Chemoselectivity Challenge

The structural core of this molecule presents a unique chemo-selectivity challenge:

-

Tertiary Adamantyl Alcohol: The hydroxyl group at the 3-position of the adamantane cage is a tertiary alcohol. While resistant to dehydration (due to Bredt’s rule preventing bridgehead double bond formation), it is highly susceptible to SN1 substitution in the presence of strong acids and nucleophiles (e.g., HCl forming 3-chloroadamantane derivatives).

-

Zwitterionic Product: Upon deprotection, the resulting free amino acid exists as a zwitterion or salt, altering solubility profiles significantly compared to the lipophilic Boc-protected precursor.

Strategic Recommendation: To ensure the integrity of the 3-hydroxyl group, this guide prioritizes non-nucleophilic acidic conditions .

-

Method A (TFA/DCM): The "Gold Standard" for analytical and small-scale preparative work, offering high purity.

-

Method B (MSA/EtOAc): The "Process Standard" for scale-up, utilizing Methanesulfonic Acid (MSA) to avoid volatility and prevent halide substitution.

Mechanistic Pathway & Logic

The deprotection follows an acid-catalyzed elimination mechanism. The tert-butyl carbocation is generated and subsequently quenched, releasing isobutene and CO₂.

Figure 1: Mechanistic flow and critical risk of hydroxyl substitution.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) Protocol

Best for: Laboratory scale (<10 g), high purity requirements, NMR studies.[1] Mechanism: TFA provides strong acidity with a non-nucleophilic trifluoroacetate counterion. Any trifluoroacetate ester formed at the 3-OH position is labile and hydrolyzes readily during aqueous workup.

Materials

-

Substrate: (S)-N-Boc-3-hydroxyadamantylglycine (1.0 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC)

-

Reagent: Trifluoroacetic Acid (TFA) (ReagentPlus®, 99%)

-

Scavenger (Optional): Triethylsilane (TES) (if carbocation scavenging is required, though usually unnecessary for this substrate).

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM (10 volumes relative to mass, e.g., 10 mL/g).

-

Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: Controls the exotherm of acid addition and minimizes potential side reactions.

-

Acid Addition: Add TFA dropwise.

-

Standard Ratio: 1:1 v/v TFA:DCM or 5-10 equivalents of TFA.

-

Note: Evolution of CO₂ gas will be observed. Ensure proper venting.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25 °C) . Stir for 1.0 - 2.0 hours .

-

Monitoring: Check by TLC (stain with Ninhydrin) or HPLC. Disappearance of the starting material spot/peak indicates completion.

-

-

Workup (Evaporation): Concentrate the reaction mixture under reduced pressure (Rotavap) at <35 °C.

-

Azeotrope: To remove residual TFA, add Toluene (5 volumes) and re-evaporate. Repeat 2-3 times. This is critical to remove trapped acid.

-

-

Isolation:

-

The residue is typically a viscous oil or foam (TFA salt).

-

Precipitation: Dissolve in a minimum amount of Methanol (1-2 vol) and add cold Diethyl Ether or MTBE (10-15 vol) dropwise with vigorous stirring. The product salt will precipitate as a white solid.

-

Filter and dry under high vacuum.

-

Method B: Methanesulfonic Acid (MSA) Protocol

Best for: Process scale (>10 g), manufacturing, avoiding volatile fluorinated waste.[1] Mechanism: MSA is a non-volatile, non-oxidizing acid.[1] The mesylate anion is non-nucleophilic, preserving the 3-OH group.

Materials

-

Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc)

-

Reagent: Methanesulfonic Acid (MSA) (>99%)

Step-by-Step Procedure

-

Slurry/Solution: Suspend the substrate in Isopropyl Acetate (10 volumes) at 20 °C .

-

Acid Addition: Add MSA (1.5 - 2.0 equivalents) slowly over 15 minutes.

-

Observation: The slurry may initially clear as the Boc-amine protonates, followed by the precipitation of the deprotected amine-MSA salt.

-

-

Reaction: Heat the mixture to 35-40 °C and stir for 2-4 hours .

-

Control: Mild heating facilitates the cleavage and CO₂ evolution but keep <45 °C to protect the tertiary alcohol.

-

-

Isolation:

-

Cool the mixture to 0-5 °C and age for 1 hour.

-

Filter the white solid (MSA salt).

-

Wash the cake with cold Isopropyl Acetate.

-

Dry in a vacuum oven at 40 °C.

-

Critical Process Parameters (CPPs) & Data

The following table summarizes the comparison between acid choices, highlighting the risk profile for the adamantyl hydroxyl group.

| Parameter | Method A (TFA) | Method B (MSA) | Method C (HCl)* |

| Acid Strength | Strong | Strong | Strong |

| Nucleophilicity | Low (Trifluoroacetate) | Very Low (Mesylate) | High (Chloride) |

| Risk to 3-OH | Low (Ester hydrolyzes) | Low | High (Forms 3-Cl) |

| Reaction Temp | 0°C to RT | 35-40°C | 0°C to RT |

| Workup | Evaporation (Volatile) | Filtration (Precipitates) | Filtration |

| Suitability | R&D / Analytical | Process / Scale-up | Not Recommended |

*Note: HCl is generally avoided for this specific substrate due to the formation of 3-chloroadamantyl impurities via SN1 mechanism, unless strictly controlled (low temp, short time).[1]

Analytical Quality Control

HPLC Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV 210 nm (low UV absorption due to lack of chromophores; ELSD or MS detection preferred).

-

Target:

-

Starting Material (Boc): RT ~ 10-12 min (Lipophilic).

-

Product (Amine): RT ~ 2-3 min (Polar/Early eluting).

-

NMR Validation (DMSO-d6)

-

¹H NMR:

-

Disappearance: Singlet at ~1.4 ppm (9H, tert-butyl group).

-

Shift: The

-proton (CH-NH2) shifts downfield significantly upon deprotection and protonation. -

Integrity: Check the adamantane bridgehead protons (1.4 - 2.2 ppm region) to ensure symmetry is maintained and no elimination occurred.

-

Troubleshooting Guide

Issue: "Oiling Out" of Product

-

Cause: The amine salt is highly hygroscopic or retains solvent.

-

Solution: Triturate the oil with anhydrous diethyl ether or hexanes. Scratch the glass surface to induce nucleation. If using Method A, ensure all TFA is removed via toluene azeotrope.[1]

Issue: Impurity at +18 mass units (or +36.5 for HCl)

-

Solution: Switch to Method B (MSA) . If using HCl, lower temperature to 0°C and quench immediately upon completion. Avoid strong mineral acids like H₂SO₄.

Workflow Visualization

Figure 2: Operational workflow for selecting the optimal deprotection path.

References

-

Bristol-Myers Squibb Company. (2009). Preparation of Saxagliptin, a Novel DPP-IV Inhibitor. Organic Process Research & Development, 13(6), 1169-1176.[1][7][8] Link

-

Vu, T. C., et al. (2004).[1][7] Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof. U.S. Patent No. 7,186,846. Washington, DC: U.S. Patent and Trademark Office.[1] Link

-

Hanson, R. L., et al. (2007).[1] Preparation of an Amino Acid Intermediate for the Dipeptidyl Peptidase IV Inhibitor, Saxagliptin, Using a Modified Phenylalanine Dehydrogenase. Advanced Synthesis & Catalysis, 349(8-9), 1369-1378.[1][7] Link

-

Savage, S. A., et al. (2009).[1] Preparation of Saxagliptin. Organic Process Research & Development.

-

BenchChem. (2025).[9] A Comparative Guide to TFA and HCl for Boc Deprotection. Link

Disclaimer: This protocol is intended for use by qualified chemical researchers. Always consult Safety Data Sheets (SDS) for TFA, MSA, and DCM before handling.

Sources

- 1. CN101798270B - Method for preparing 3-amino-1-adamantane alcohol - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 8. 3-Amino-1-Adamantanol [kaimosi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxyadamantylglycine

Introduction: Welcome to the technical support guide for the synthesis of 3-hydroxyadamantylglycine. This molecule is a critical non-proteinogenic amino acid, most notably serving as a key intermediate in the synthesis of Saxagliptin, a prominent DPP-IV inhibitor for the treatment of type 2 diabetes.[1][2] The synthesis, while well-documented, presents unique challenges stemming from the rigid, cage-like structure of the adamantane core and the introduction of multiple functional groups.[3] This guide is structured to provide researchers, chemists, and process development professionals with practical, field-tested insights into identifying, troubleshooting, and mitigating common impurities encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of 3-hydroxyadamantylglycine?

A1: Impurities can be broadly categorized based on their origin:

-

Starting Material-Related: Residuals of initial precursors like 1-adamantanecarboxylic acid or its derivatives.[4][5]

-

Process-Related: These are byproducts formed from side reactions during the synthesis. Common examples include diastereomers (the incorrect R-enantiomer), products of incomplete reactions (e.g., unhydrolyzed nitriles or amides), and over-functionalized adamantane species (e.g., di-hydroxy derivatives).[6]

-

Reagent-Related: Impurities arising from the reagents themselves or their degradation products.

-

Residual Solvents: Solvents used during reaction or purification steps that are not completely removed.[7]

Q2: Why is stereochemical impurity control so crucial for this molecule?

A2: 3-Hydroxyadamantylglycine possesses a chiral center at the α-carbon of the glycine moiety. For its application as a pharmaceutical intermediate, specifically for Saxagliptin, only the (S)-enantiomer is desired.[5][8] The presence of the (R)-enantiomer is considered a critical impurity that must be minimized. Biological activity is highly dependent on stereochemistry, and regulatory agencies have stringent limits on enantiomeric purity. Control is typically achieved either through chiral resolution of a racemic mixture or via an asymmetric synthesis strategy.[1][6]

Q3: What are the most effective analytical techniques for profiling impurities in this synthesis?

A3: A multi-technique approach is essential for comprehensive impurity profiling.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[7][9][10] Chiral HPLC methods are specifically required to determine enantiomeric purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information, which helps in postulating their structures.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the structural elucidation of isolated impurities and for confirming the structure of the final product.[12]

-

Gas Chromatography (GC): Primarily used for detecting and quantifying volatile organic impurities, such as residual solvents.[7]

Troubleshooting Guide: Common Impurity Issues

This section addresses specific problems you may encounter during your synthesis, providing insights into their root causes and actionable solutions.

Problem 1: Significant Presence of the (R)-Enantiomer (Diastereomeric Impurity)

Q: My chiral HPLC analysis shows >2% of the undesired (R)-enantiomer in my final (S)-N-Boc-3-hydroxyadamantylglycine product. What is the likely cause and how can I fix it?

A: The presence of the unwanted (R)-enantiomer is a common but critical issue that typically points to incomplete resolution or racemization.

Causality: If you are employing a classical resolution method with a chiral resolving agent (like quinidine or quinine derivatives), the primary causes are either insufficient crystallization/separation cycles or using a suboptimal amount of the resolving agent.[1] Alternatively, certain steps, particularly those involving harsh pH conditions (strongly basic or acidic) and elevated temperatures, can cause racemization at the α-carbon of the amino acid.[6]

Troubleshooting Protocol:

-

Optimize Chiral Resolution:

-

Step 1: Re-evaluate the molar ratio of your chiral resolving agent to the racemic N-Boc-3-hydroxyadamantylglycine.

-

Step 2: Increase the number of recrystallization cycles for the diastereomeric salt. Monitor the enantiomeric excess (e.e.) by chiral HPLC after each cycle.

-

Step 3: Ensure slow, controlled cooling during crystallization, as rapid cooling can trap impurities within the crystal lattice.

-

-

Investigate Potential Racemization:

-

Step 1: Review your entire synthetic sequence. Identify any steps where the chiral center is exposed to strong base or acid, especially with heat.

-

Step 2: A key area to investigate is the deprotection of the amine or hydrolysis of an ester if performed after the chiral center is established. Consider using milder conditions. For example, a patent for racemizing the unwanted (R)-isomer to regenerate the racemic starting material uses sodium hydride at elevated temperatures, highlighting conditions that promote racemization.[6]

-

Step 3: If racemization is suspected during a specific step, take an in-process control (IPC) sample immediately after that step and analyze its enantiomeric purity.

-

Problem 2: Impurity Detected Corresponding to Unhydrolyzed Nitrile or Amide Intermediate

Q: My LC-MS data reveals a peak with a mass corresponding to the α-aminonitrile or the intermediate amide of 3-hydroxyadamantylglycine. Why didn't the hydrolysis go to completion?

A: Incomplete hydrolysis is a frequent issue in syntheses employing the Strecker reaction, where an α-aminonitrile is formed and must be fully converted to the carboxylic acid.[13][14] The hydrolysis of both the nitrile and the subsequent amide can be sluggish.

Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid.[15][16] The second step, amide hydrolysis, often requires more forcing conditions (higher temperatures, longer reaction times, or stronger acid/base concentration) than the first. If reaction conditions are not sufficiently rigorous, the reaction can stall at the amide intermediate.[16] Steric hindrance from the bulky adamantyl group can further impede this transformation.

Troubleshooting Protocol:

-

Review Hydrolysis Conditions:

-

Acidic Hydrolysis (e.g., HCl, H₂SO₄):

-

Step 1: Increase the concentration of the acid. Stronger acidic conditions protonate the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[16]

-

Step 2: Extend the reaction time and/or increase the temperature (reflux). Monitor the disappearance of the amide/nitrile peak by HPLC or TLC.

-

-

Basic Hydrolysis (e.g., NaOH, Ba(OH)₂):

-

-

Reaction Monitoring:

-

Step 1: Implement rigorous in-process controls. Do not proceed to work-up until HPLC analysis confirms the starting nitrile and intermediate amide are below the required threshold (e.g., <0.1%).

-

Step 2: If the reaction stalls, consider a "re-treatment" approach where the isolated, partially hydrolyzed material is subjected to the hydrolysis conditions a second time.

-

Problem 3: Over-Oxidized Impurities (e.g., Di-hydroxyadamantane Derivatives)

Q: I'm observing impurities with a mass 16 amu higher than my desired product, suggesting an additional hydroxyl group on the adamantane cage. How can I prevent this over-oxidation?

A: This issue typically arises during the hydroxylation of the adamantane core, a step often achieved using strong oxidizing agents.

Causality: The adamantane cage has four equivalent tertiary bridgehead positions (C-H bonds).[3] While the first functionalization at C1 deactivates the structure slightly, strong oxidizing conditions (e.g., concentrated H₂SO₄/HNO₃ mixtures or excess KMnO₄) can still lead to oxidation at a second bridgehead position (e.g., C3, C5, or C7), resulting in di-functionalized impurities.[4][5]

Troubleshooting Protocol:

-

Control Stoichiometry of Oxidant:

-

Step 1: Carefully control the molar equivalents of the oxidizing agent. Perform small-scale experiments to find the optimal stoichiometry that maximizes conversion of the starting material while minimizing di-oxidation.

-

Step 2: Add the oxidant slowly and portion-wise, maintaining strict temperature control. Exothermic reactions can lead to loss of selectivity.

-

-

Modify Reaction Conditions:

-

Step 1: Lower the reaction temperature. Oxidation reactions are often highly temperature-dependent.

-

Step 2: Reduce the reaction time. Take samples at regular intervals to determine the point at which the desired product formation plateaus and byproduct formation begins to accelerate.

-

-

Purification Strategy:

-

The polarity difference between the mono-hydroxylated desired product and the di-hydroxylated impurity is significant. These impurities can typically be removed effectively using column chromatography. Adjust your gradient elution to ensure good separation.

-

Data Summary & Visualization

Table 1: Common Impurities and Their Identification

| Impurity Name/Class | Likely Origin | Analytical Signature (LC-MS) | Mitigation Strategy |

| (R)-N-Boc-3-hydroxyadamantylglycine | Incomplete chiral resolution; Racemization | Same M+H⁺ as product; Separable only by chiral HPLC | Optimize resolution; Use milder pH/temp conditions |

| 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | Incomplete reductive amination/oximation | M+H⁺ corresponding to the keto acid intermediate | Drive reduction to completion; Optimize reagents/conditions |

| N-Boc-3-hydroxyadamantylglycinamide | Incomplete nitrile/amide hydrolysis | M+H⁺ = Product M+H⁺ - 1 | Use more forcing hydrolysis conditions (time, temp, conc.) |

| α-Amino-3-hydroxyadamantaneacetonitrile | Incomplete Strecker synthesis hydrolysis | M+H⁺ = Product M+H⁺ - 17 (loss of H₂O, gain of N) | Use more forcing hydrolysis conditions |

| Di-hydroxyadamantylglycine derivatives | Over-oxidation of adamantane core | M+H⁺ = Product M+H⁺ + 16 | Control oxidant stoichiometry; Lower reaction temperature |

Diagram 1: Troubleshooting Workflow for Impurity Analysis

This diagram provides a logical pathway for identifying and addressing an unknown impurity detected during synthesis.

Caption: A decision tree for troubleshooting impurities.

Diagram 2: Formation Pathway of Amide Impurity

This diagram illustrates how the reaction can stall during the hydrolysis of the aminonitrile intermediate from a Strecker-type synthesis.

Caption: Stalling at the amide intermediate during hydrolysis.

References

- Benchchem. (2025).

- Various Authors. (2025). Synthesis of saxagliptin intermediate N-BOC-3-hydroxyadamantylglycine.

- Various Authors. (2025). A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine.

- Various Authors. (2025). A Convenient Method for the Synthesis of (S)-N-boc-3-hydroxyadamantylglycine: A Key Intermediate of Saxagliptin.

- Various Authors. (2025). The existing methods to synthesize (S)-N-Boc-3′-hydroxyadamantylglycine (I).

- Various Authors. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRAR.

- ChemicalBook. (2025). Boc-3-Hydroxy-1-adamantyl-D-glycine. ChemicalBook.

- Various Authors. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. DelveInsight.

- Master Organic Chemistry. (n.d.). Strecker Synthesis. Master Organic Chemistry.

- European Patent Office. (n.d.). EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine.

- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

- Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia.

- Wanka, L., Iqbal, K., & Lindequist, U. (2013).

- S., & Kumar, P. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed.

- Various Authors. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmanecia.

- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.

- The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.

- Chemistry university. (2021). Hydrolysis of Nitriles. YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]

- 7. biotech-spain.com [biotech-spain.com]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. pharmoutsourcing.com [pharmoutsourcing.com]

- 11. biomedres.us [biomedres.us]

- 12. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 15. google.com [google.com]

- 16. youtube.com [youtube.com]

- 17. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Adamantane

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with adamantane-containing peptides. The unique physicochemical properties of the adamantane moiety—a rigid, bulky, and highly lipophilic hydrocarbon cage—offer significant advantages in medicinal chemistry, including enhanced metabolic stability and improved pharmacokinetics.[1][2][3] However, these same properties present considerable challenges, most notably a propensity for aggregation in aqueous environments, which can impact solubility, bioavailability, and biological activity.[2][4]

This guide provides in-depth, experience-driven troubleshooting strategies and frequently asked questions to help you anticipate, diagnose, and resolve aggregation-related issues in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do my adamantane-containing peptides aggregate so readily in aqueous buffers?

A1: The aggregation of adamantane-containing peptides is primarily driven by the inherent hydrophobicity of the adamantane group.[4][5] This bulky, non-polar cage structure has minimal favorable interactions with polar water molecules, leading it to self-associate to minimize its exposed surface area. This phenomenon, known as the hydrophobic effect, is a major contributor to peptide aggregation. Furthermore, the peptide backbone itself can form intermolecular hydrogen bonds, leading to the formation of ordered structures like β-sheets, which are characteristic of many aggregated states.[6][7]

Q2: Can the position of the adamantane group within the peptide sequence influence its aggregation propensity?

A2: Absolutely. While systematic studies are ongoing, empirical evidence suggests that the placement of the adamantane moiety is critical. A terminally-conjugated adamantane may have more conformational freedom to interact with other adamantane groups, potentially leading to faster aggregation. Conversely, an adamantane group situated within the core of a peptide sequence, flanked by hydrophilic residues, might experience some shielding from intermolecular interactions, thereby reducing the rate of aggregation. The surrounding amino acid sequence plays a crucial role in modulating the overall solubility of the conjugate.

Q3: Are there any sequence-specific factors in my peptide that could exacerbate aggregation?

A3: Yes. Peptides with a high percentage of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe) are intrinsically more prone to aggregation.[8] The presence of "aggregation-prone regions" (APRs), which are short, hydrophobic sequences with a high tendency to form β-sheets, can act as nucleation sites for aggregation.[9] The combination of an adamantane group and one or more APRs in your peptide sequence creates a significant risk for aggregation.

Q4: How can I quickly assess if my peptide is aggregated?

A4: A simple visual inspection for turbidity or precipitation is the first step. For a more quantitative assessment, Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in your solution. A significant population of particles with a large hydrodynamic radius would be indicative of aggregation. Size Exclusion Chromatography (SEC-HPLC) is another powerful technique to separate and quantify monomeric peptide from higher-order aggregates.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Poor Solubility of Adamantane-Peptide Conjugate During Reconstitution

Underlying Cause

The primary challenge in solubilizing adamantane-peptide conjugates is overcoming the strong hydrophobic interactions of the adamantane moiety.[2][4] The choice of solvent and the reconstitution protocol are critical to achieving a stable, monomeric peptide solution.

Troubleshooting Workflow

Caption: Encapsulation of adamantane by cyclodextrin to prevent aggregation.

Issue 3: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Underlying Cause

During SPPS, as the peptide chain elongates on the solid support, it can fold and form intermolecular hydrogen bonds with adjacent chains, leading to resin aggregation. [6]This can physically block reactive sites, resulting in incomplete deprotection and coupling steps, and ultimately, truncated or deletion sequences.

Mitigation Strategies

-

Use of "Difficult Sequence" Resins: Resins like TentaGel or other PEG-based resins can help to solvate the growing peptide chains more effectively than standard polystyrene resins, reducing inter-chain interactions.

-

Backbone Protection: The most robust strategy is to introduce backbone-protecting groups that disrupt the hydrogen bonding network. The 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups can be incorporated on the amide nitrogen of a key amino acid residue. [7][10] * Expert Insight: Inserting a Dmb or Hmb-protected amino acid every 6-8 residues is often sufficient to disrupt aggregation in even very difficult sequences.

-

Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection steps can help to break up secondary structures. [6]

Part 3: Characterization of Adamantane-Peptide Aggregates

A thorough characterization of both the monomeric and aggregated species is essential for understanding the system and developing effective mitigation strategies.

Table 2: Analytical Techniques for Adamantane-Peptide Characterization

| Technique | Information Provided | Key Considerations |

| Reverse-Phase HPLC (RP-HPLC) | Purity and quantification of the monomeric peptide. | Can sometimes induce aggregation on the column. |

| Size Exclusion Chromatography (SEC) | Separation and quantification of monomer, dimers, and higher-order aggregates. | Choice of mobile phase is critical to avoid non-specific interactions with the column matrix. |